

# The Safety and Toxicity Profile of Phenazopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Niazo    |           |
| Cat. No.:            | B1210944 | Get Quote |

Disclaimer: The compound "**Niazo**" is not a recognized substance in contemporary scientific and medical literature. This technical guide focuses on Phenazopyridine Hydrochloride, a urinary tract analgesic historically associated with the trade name **Niazo**. This document is intended for researchers, scientists, and drug development professionals and should not be considered medical advice.

### **Executive Summary**

Phenazopyridine is an azo dye with local analgesic properties, primarily used for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections and other irritations of the urinary tract mucosa.[1] Despite its long history of use, its safety profile is complex and warrants careful consideration. The primary mechanism of action is believed to be a direct topical anesthetic effect on the urinary tract lining.[2] Metabolism occurs in the liver, with both the parent drug and its metabolites excreted renally.[3] Key toxicities associated with phenazopyridine, particularly at supratherapeutic doses or in susceptible individuals, include methemoglobinemia, hemolytic anemia, nephrotoxicity, and hepatotoxicity.[2][4] Furthermore, based on animal studies, phenazopyridine hydrochloride is reasonably anticipated to be a human carcinogen.[2] This guide provides a detailed overview of the available safety and toxicity data, experimental methodologies, and mechanistic pathways associated with phenazopyridine.

## Non-Clinical Toxicology Acute Toxicity



The primary measure of acute toxicity is the median lethal dose (LD50). For phenazopyridine, the oral LD50 has been established in rats.

| Species | Route | Parameter | Value     | Reference |
|---------|-------|-----------|-----------|-----------|
| Rat     | Oral  | LD50      | 472 mg/kg | [5]       |

### Genotoxicity

While comprehensive genotoxicity data is not readily available in the public domain, the carcinogenic potential of phenazopyridine suggests a potential for genotoxic effects. Standard assays to evaluate mutagenicity and clastogenicity would be required for a full assessment.

### Carcinogenicity

Phenazopyridine hydrochloride has been evaluated for its carcinogenic potential in long-term bioassays in rodents.

| Species             | Sex              | Route   | Exposure | Findings                                                          | Reference |
|---------------------|------------------|---------|----------|-------------------------------------------------------------------|-----------|
| Fischer 344<br>Rats | Male &<br>Female | Dietary | 78 weeks | Adenomas and adenocarcino mas of the large intestine.             | [6]       |
| B6C3F1 Mice         | Female           | Dietary | 80 weeks | Hepatocellula<br>r adenomas<br>and<br>carcinomas.                 | [6]       |
| B6C3F1 Mice         | Male             | Dietary | 80 weeks | Not considered carcinogenic under the conditions of the bioassay. | [6]       |



Based on these findings in experimental animals, phenazopyridine hydrochloride is reasonably anticipated to be a human carcinogen.[2]

## Key Toxicities and Mechanisms Hematologic Toxicity

Phenazopyridine overdose or use in susceptible individuals can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[6][7] This is thought to be caused by the metabolite aniline, an oxidizing agent.[2][8]

Hemolytic anemia, the premature destruction of red blood cells, is another significant risk, particularly in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][9] In G6PD-deficient individuals, red blood cells are more susceptible to oxidative damage from agents like phenazopyridine and its metabolites, leading to hemolysis.[9][10]

#### **Organ Toxicity**

Acute renal failure has been reported following phenazopyridine overdose.[11][12] The proposed mechanisms include direct toxic injury to renal tubular epithelial cells and pigment-induced nephropathy secondary to hemolysis.[4] Kidney biopsy in some cases has revealed acute tubular necrosis.[11] A metabolite, triaminopyridine, may be responsible for damage to the distal renal tubules.[2]

Cases of hepatotoxicity, including hypersensitivity hepatitis, have been associated with phenazopyridine, typically at overdose levels.[13] Animal studies have shown that large doses can cause liver damage with central necrosis.[12] Patients with pre-existing severe hepatitis are contraindicated from using phenazopyridine.[2]

#### **Pharmacokinetics and Metabolism**

- Absorption: Rapidly absorbed from the gastrointestinal tract.[2]
- Metabolism: Extensively metabolized in the liver.[5] Key metabolites include aniline, triaminopyridine, p-aminophenol (PAP), and N-acetyl-p-aminophenol (acetaminophen).[2][5]
   Hydroxylation is a primary metabolic pathway.[5]



• Excretion: The parent drug and its metabolites are rapidly excreted by the kidneys.[1] Up to 65% of an oral dose may be excreted as unchanged drug in the urine, which accounts for its characteristic orange-red color.[1]

## Experimental Protocols Carcinogenicity Bioassay (NCI-CG-TR-99)

- Objective: To assess the carcinogenic potential of phenazopyridine hydrochloride in a longterm dietary administration study.
- Test Species: Fischer 344 rats and B6C3F1 mice.
- Groups:
  - Control group (untreated).
  - Low-dose group.
  - High-dose group.
- Administration: The test chemical was administered in the feed for 78 weeks for rats and 80 weeks for mice.
- · Dose Levels:
  - Rats: 3,700 ppm or 7,500 ppm.
  - Mice: 600 ppm or 1,200 ppm.
- Observation Period: Following the administration period, animals were observed for an additional 25-27 weeks.
- Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic and nonneoplastic lesions.



### Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

- Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse
  mutations in histidine-requiring strains of Salmonella typhimurium.
- Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).
- Procedure:
  - The test substance at various concentrations is incubated with the bacterial tester strains in the presence or absence of the S9 mix.
  - The mixture is plated on a minimal glucose agar medium lacking histidine.
  - Plates are incubated for 48-72 hours.
  - The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
- Interpretation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

### In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

- Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell viability and metabolic activity.
- Test System: Cultured mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines).
- Procedure:
  - Cells are seeded in 96-well plates and allowed to attach.
  - Cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).



- The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
- The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- Interpretation: A decrease in absorbance in treated cells compared to control cells indicates
  a reduction in cell viability and thus, cytotoxicity.

#### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathways of phenazopyridine and associated toxicities.





Click to download full resolution via product page

Caption: Mechanism of phenazopyridine-induced methemoglobinemia.





Click to download full resolution via product page

Caption: General workflow for preclinical toxicity assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phenazopyridine Wikipedia [en.wikipedia.org]
- 2. Phenazopyridine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phenazopyridine-Induced Methemoglobinemia: A Case Report PMC [pmc.ncbi.nlm.nih.gov]







- 7. Treatment for a rare case of phenazopyridine-induced methemoglobinemia: a case report and mini-review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Treatment for a rare case of phenazopyridine-induced methemoglobinemia: a case report and mini-review [frontiersin.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute renal failure due to phenazopyridine (Pyridium) overdose: case report and review of the literature PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Renal Failure and Jaundice without Methemoglobinemia in a Patient with Phenazopyridine Overdose: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridium Disease Interactions Drugs.com [drugs.com]
- To cite this document: BenchChem. [The Safety and Toxicity Profile of Phenazopyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210944#niazo-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com